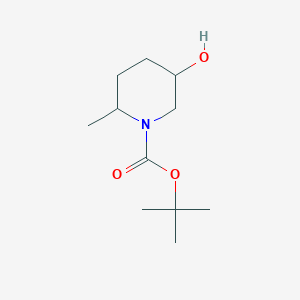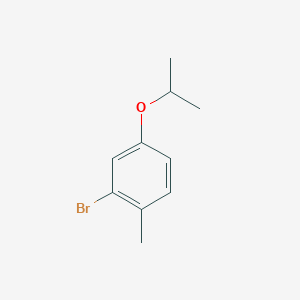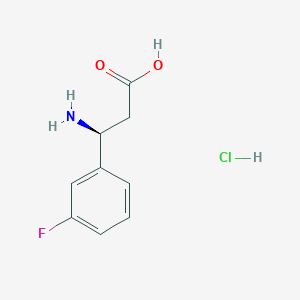![molecular formula C13H20ClN3OS B1376563 N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride CAS No. 1423034-02-9](/img/structure/B1376563.png)
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C13H20ClN3OS and a molecular weight of 301.84 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride typically involves the reaction of 4-(aminomethylsulfanyl)benzenamine with 2,2-dimethylpropanoic acid chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride can be compared with other similar compounds, such as N-(4-aminophenyl)-2,2-dimethylpropanamide and N-(4-hydroxyphenyl)-2,2-dimethylpropanamide. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N-[4-(2-amino-2-iminoethyl)sulfanylphenyl]-2,2-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJDIGNMXXZFJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)







![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)


![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)


